2,6-Dibromo-3-methylpyridine
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Overview
Description
2,6-Dibromo-3-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position
Mechanism of Action
Target of Action
Related compounds such as pyridinylimidazole-type inhibitors have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that related compounds, such as pyridinylimidazole-type inhibitors, interact with their targets (like p38α map kinase) by competitively inhibiting the binding of adenosine triphosphate (atp) .
Biochemical Pathways
Related compounds have been shown to inhibit the p38α map kinase, which plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Result of Action
Related compounds that inhibit p38α map kinase have been shown to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution Reactions: Derivatives with functional groups replacing the bromine atoms.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: 3-methylpyridine.
Scientific Research Applications
2,6-Dibromo-3-methylpyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and as a precursor for the synthesis of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
2,6-Dichloro-3-methylpyridine: Similar structure with chlorine atoms instead of bromine.
2,6-Difluoro-3-methylpyridine: Fluorine atoms replacing the bromine atoms.
3,5-Dibromo-2-methylpyridine: Bromine atoms at the 3rd and 5th positions instead of the 2nd and 6th.
Uniqueness: 2,6-Dibromo-3-methylpyridine is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. The presence of bromine atoms also enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-dibromo-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRDACEFROUKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646445 |
Source
|
Record name | 2,6-Dibromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-15-5 |
Source
|
Record name | 2,6-Dibromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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